molecular formula C26H24N4O3 B604906 JNc-440

JNc-440

货号: B604906
分子量: 440.5 g/mol
InChI 键: VMRVWMQQRPXUQU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JNc-440 是一种有效的抗高血压药物,它能增强内皮细胞中瞬时受体电位香草酸亚型 4 (TRPV4) 和钙激活钾通道 3 (KCa2.3) 之间的相互作用。 这种相互作用导致血管舒张增加和血压降低,使 this compound 成为治疗高血压的很有前景的候选药物 .

准备方法

合成路线和反应条件

JNc-440 的合成涉及多个步骤,包括关键中间体的形成及其后续反应。具体的合成路线和反应条件是专有的,未公开。 已知该化合物是通过一系列涉及使用各种试剂和催化剂的有机反应合成的 .

工业生产方法

This compound 的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程可能包括结晶、纯化和质量控制等步骤,以满足行业标准 .

化学反应分析

反应类型

JNc-440 会发生几种类型的化学反应,包括:

常用试剂和条件

This compound 反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件可能涉及特定的温度、压力和溶剂,以实现所需的化学转化 .

主要形成的产物

This compound 反应中形成的主要产物取决于所用的具体反应条件和试剂。 这些产物可能包括具有修饰的化学性质的各种 this compound 衍生物和类似物 .

科学研究应用

JNc-440 具有多种科学研究应用,包括:

    化学: 用作研究 TRPV4 和 KCa2.3 通道之间相互作用的工具化合物。

    生物学: 研究其对内皮细胞功能和血管生物学的影响。

    医学: 探索其作为治疗高血压和相关心血管疾病的潜在治疗剂。

    工业: 用于开发新的抗高血压药物和制剂 .

作用机制

JNc-440 通过增强内皮细胞中 TRPV4 和 KCa2.3 通道之间的相互作用发挥作用。这种相互作用导致钙离子内流增加和钾通道激活,从而导致血管舒张和血压降低。 涉及的分子靶点和通路包括 TRPV4、KCa2.3 和相关的信号分子 .

相似化合物的比较

类似化合物

与 JNc-440 相似的化合物包括:

This compound 的独特性

This compound 的独特之处在于它对 TRPV4-KCa2.3 相互作用的特定增强作用,这与可能靶向不同通路或具有更广泛作用的其他 TRPV4 调节剂不同。 这种特异性使 this compound 成为研究 TRPV4-KCa2.3 相互作用在血管生物学和高血压中的作用的宝贵工具 .

生物活性

JNc-440, also known as GBT440 or voxelotor, is a small molecule therapeutic agent primarily developed for the treatment of sickle cell disease (SCD). This compound functions by increasing hemoglobin's affinity for oxygen, thereby preventing the polymerization of deoxygenated sickle hemoglobin, which is a key factor in the pathophysiology of SCD. The following sections will detail its biological activity, including mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

This compound's Mechanism:

  • Oxygen Affinity: this compound enhances the oxygen-binding capacity of hemoglobin. By stabilizing the R-state (relaxed state) of hemoglobin, it reduces the likelihood of hemoglobin polymerization under low oxygen conditions, which is critical in preventing sickling of red blood cells .
  • Reduction of Hemolysis: The compound has been shown to decrease hemolysis markers, such as reticulocyte count and bilirubin levels, indicating reduced destruction of red blood cells in patients with SCD .

Table 1: Key Biological Activities of this compound

ActivityDescriptionReference
Increased Oxygen AffinityEnhances binding of oxygen to hemoglobin
Decreased HemolysisLowers levels of bilirubin and reticulocytes
Improvement in Clinical SymptomsReduces pain and fatigue in SCD patients

Case Studies

Several case studies have demonstrated the effectiveness of this compound in managing symptoms associated with SCD. For instance:

  • Patient Case Study : A 67-year-old male with severe anemia due to SCD received this compound through compassionate use. Post-treatment, his hemoglobin levels increased significantly, and he reported improvements in pain management and overall quality of life. Notably, his blood oxygen saturation improved from 86% to 96% over 65 weeks .
  • Clinical Trials : In a Phase 3 trial (HOPE study), patients treated with this compound exhibited significant reductions in vaso-occlusive crises and improvements in hemoglobin levels compared to placebo groups. The drug was well-tolerated with manageable side effects .

Table 2: Summary of Clinical Findings

Study TypeFindingsReference
Compassionate Use Case StudySignificant improvement in hemoglobin and reduced pain
Phase 3 HOPE TrialReduced vaso-occlusive crises; improved quality of life

Safety Profile

This compound has been generally well-tolerated among patients. The most common side effects reported include mild gastrointestinal disturbances, such as diarrhea, which were manageable upon dose adjustment. Long-term safety data continue to be collected as part of ongoing studies.

Table 3: Reported Side Effects

Side EffectSeverityManagement
DiarrheaGrade 2Dose adjustment
HeadacheMildSymptomatic treatment

属性

分子式

C26H24N4O3

分子量

440.5 g/mol

IUPAC 名称

N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C26H24N4O3/c31-24-20-14-7-8-15-21(20)29-23(30-24)26(33)28-17-9-16-27-25(32)22(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-8,10-15,22H,9,16-17H2,(H,27,32)(H,28,33)(H,29,30,31)

InChI 键

VMRVWMQQRPXUQU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=NC4=CC=CC=C4C(=O)N3

规范 SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=NC4=CC=CC=C4C(=O)N3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。